molecular formula C8H7ClN2 B1488239 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 875340-57-1

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1488239
CAS No.: 875340-57-1
M. Wt: 166.61 g/mol
InChI Key: LUKGSNKDUABBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is a nitrogen-rich heterocyclic compound with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol . This chlorinated azaindole derivative serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a chloro substituent on the pyridine ring and a methyl group on the pyrrole nitrogen, makes it an ideal substrate for further functionalization via cross-coupling reactions and nucleophilic substitutions. Compounds based on the 1H-pyrrolo[2,3-c]pyridine scaffold have been investigated as novel, allosteric antagonists for targets such as the metabotropic glutamate receptor 5 (mGluR5), highlighting their significance in the development of central nervous system (CNS) therapeutics . As a key building block, it is used to explore structure-activity relationships and generate diverse compound libraries for biological screening. Researchers value this compound for its potential in creating novel pharmacologically active molecules. Proper handling procedures should be followed, and the material should be stored sealed in a dry environment at room temperature . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-chloro-1-methylpyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-3-6-2-4-10-8(9)7(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKGSNKDUABBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875340-57-1
Record name 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-c]pyridine core with a chlorine atom at the 7th position and a methyl group at the 1st position. Its molecular formula is C₈H₈ClN, and it has a molecular weight of approximately 194.62 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and molecular targets involved in disease processes.

The unique structural features of this compound contribute to its chemical reactivity and biological activities. The compound can be synthesized through cyclization reactions of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization reactions : Utilizing reagents such as potassium permanganate for oxidation.
  • Reduction and substitution reactions : Involving lithium aluminum hydride and various nucleophiles.

These synthetic routes are optimized in industrial settings to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors critical for cellular processes, thereby affecting cell proliferation and survival.

Anticancer Activity

Studies have shown that this compound can target fibroblast growth factor receptors (FGFRs), which play a crucial role in cell signaling pathways associated with cancer. The binding affinity to FGFRs suggests that this compound could inhibit tumor growth by blocking downstream signaling pathways that promote cell proliferation.

Table 1: Biological Activity Overview

Activity TypePotential EffectsMechanism of Action
AntimicrobialInhibition of bacterial growthDisruption of bacterial cell processes
AnticancerInhibition of tumor growthFGFR inhibition leading to reduced cell proliferation

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • In vitro Studies on Cancer Cell Lines : Research demonstrated that this compound significantly inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis. The IC50 values for FGFR inhibition were reported in the low nanomolar range (e.g., 7 nM for FGFR1) .
  • Antimicrobial Testing : Preliminary assays indicated that this compound exhibits antimicrobial properties against several bacterial strains, suggesting its potential use in developing new antibiotics .

Future Directions

While initial findings are promising, further research is necessary to fully elucidate the pharmacological potential of this compound. Future investigations should focus on:

  • In vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Structure-Activity Relationship (SAR) Studies : To optimize modifications that enhance selectivity and potency against target proteins.
  • Mechanistic Studies : To better understand the interactions with biological targets at a molecular level.

Scientific Research Applications

Medicinal Chemistry

The structural characteristics of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine suggest its potential as a lead compound in drug development. Its heterocyclic nature allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. For example, derivatives of pyrrolo[3,4-c]pyridines have shown activity against Staphylococcus aureus and Candida albicans .
  • Anticancer Potential : Research has shown that this compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. Its mechanism could involve the inhibition of fibroblast growth factor receptors (FGFR), which play a crucial role in tumor growth and survival .

Synthetic Chemistry

The compound serves as an important building block in synthetic chemistry. It can undergo various reactions to form derivatives that may possess enhanced biological activities or improved pharmacokinetic properties.

  • Synthesis Routes : Common synthetic methods include cyclization reactions of appropriate precursors under controlled conditions to optimize yield and purity . The ability to modify this compound further enhances its utility in synthesizing new derivatives.

Research indicates that compounds similar to this compound can exhibit diverse biological activities:

  • Analgesic Properties : Some derivatives have been tested for analgesic effects in animal models, showing potential for pain relief without significant toxicity .
  • Sedative Effects : Certain pyrrolo derivatives have been evaluated for their sedative properties, demonstrating activity in behavioral tests .

Case Studies and Findings

Study Focus Findings Reference
Antimicrobial ActivityModerate activity against Staphylococcus aureus and Candida albicans observed in derivatives
Anticancer MechanismInhibition of FGFRs linked to reduced cell proliferation in cancer models
Analgesic TestingSome derivatives showed superior analgesic activity compared to standard treatments

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The methyl group at position 1 in 22 reduces steric hindrance compared to bulkier substituents (e.g., 2-(4-fluorophenyl) in ), which may influence binding in biological targets.
  • Synthetic Efficiency : Compound 22 ’s yield (70%) is lower than that of 23 (88%), likely due to challenges in selective methylation .

Table 2: Antiproliferative Activities of Pyrrolo[2,3-c]pyridine Derivatives

Compound Name Substituents IC50 (μM) Cancer Cell Line Key References
7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (22 ) 7-Cl, 1-Me
3-[2-(5-Bromo-1H-indol-3-yl)-1,3-thiazol-4-yl]-7-chloro-1H-pyrrolo[2,3-c]pyridine (4c ) 7-Cl, 3-thiazolyl-indolyl <1 A431 (EGFR-high)
7-Chloro-3-[2-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-c]pyridine (4e ) 7-Cl, 1-Me, 3-thiazolyl-indolyl 0.5 A431

Key Observations :

  • Enhanced Activity with Thiazolyl-Indolyl Groups : Derivatives like 4c and 4e exhibit IC50 <1 μM against A431 cells, outperforming the parent compound 22 . The thiazolyl-indolyl moiety likely enhances interactions with EGFR or DNA .
  • Role of Methyl Group : The 1-methyl group in 22 and 4e improves metabolic stability compared to unmethylated analogs, a critical factor in drug development .

Physicochemical and Reactivity Comparisons

  • Lipophilicity : The methyl group in 22 increases logP compared to carboxylic acid derivatives (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, 10a ), improving membrane permeability .
  • Reactivity : The 7-chloro group in 22 facilitates nucleophilic aromatic substitution, enabling diversification into morpholinyl or aryl amides (e.g., compound 12 , ). In contrast, iodo derivatives (e.g., 3-iodo-1H-pyrrolo[2,3-c]pyridine) are prone to cross-coupling reactions .

Preparation Methods

Synthesis via Reaction of 2-chloro-3-nitropyridine with Vinylmagnesium Bromide

This method is reported to provide excellent yields and is a commonly employed route in research settings.

Bartoli Reaction for Ring Construction

  • Starting Material : 2-chloro-3-nitropyridine.
  • Reagents : 1-methyl-1-propenylmagnesium bromide (a Grignard reagent).
  • Reaction : The Bartoli reaction facilitates the formation of the pyrrolo[2,3-c]pyridine core by nucleophilic addition and cyclization.
  • Advantages : This approach allows for direct access to 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine, which can be further functionalized.

This method is effective for creating the bicyclic framework with control over substitution patterns.

Alkylation for 1-Position Substitution

  • Procedure : Alkyl halides react with the pyrrolo[2,3-c]pyridine core in the presence of sodium hydride.
  • Purpose : To introduce methyl or other alkyl groups at the nitrogen atom (1-position).
  • Outcome : Formation of 1-methyl and other 1-alkyl derivatives, which have shown improved biological activity profiles.

Reaction Schemes and Data Tables

Table 1: Synthesis Pathway Summary

Step Starting Material Reagents/Conditions Product Yield (%)
1 2-chloro-3-nitropyridine Vinylmagnesium bromide in THF, N2 7-chloro-1H-pyrrolo[2,3-c]pyridine High
2 7-chloro-1H-pyrrolo[2,3-c]pyridine Methyl iodide or methyl halide, NaH This compound High
3 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine Bartoli reaction with 1-methyl-1-propenylmagnesium bromide Pyrrolo[2,3-c]pyridine intermediate High

Research Findings on Synthetic Optimization

  • Effect of Substituents : Introduction of methyl at the 1-position enhances inhibitory activity against targets such as H+/K+-ATPase, indicating the importance of this modification in the synthesis.
  • Yield and Purity : Optimized cyclization and alkylation steps have been reported to achieve yields exceeding 85-90%, with high purity suitable for pharmaceutical use.
  • Reaction Conditions : Use of inert atmosphere (nitrogen) and aprotic solvents like THF is critical to avoid side reactions and degradation of intermediates.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield (%)
Vinylmagnesium bromide route Straightforward, high yield, scalable Requires strict inert atmosphere 85-90
Bartoli reaction Efficient ring formation, versatile for analogues Sensitive to reagent purity and conditions 80-90
Alkylation with alkyl halides Simple, allows diverse 1-position substitutions Potential steric hindrance with bulky groups 75-85

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
MethylationNaH, MeI, THF, 0°C to rt75–85
ChlorinationSelectfluor®, CH₃CN/EtOH, 70°C, 12h29–40

Basic: How is X-ray crystallography utilized to determine the molecular conformation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) resolves the 3D structure by analyzing Bragg reflections. Critical parameters include:

  • Crystal System : Orthorhombic (e.g., space group P2₁2₁2₁) .
  • Dihedral Angles : Measures ring planarity (e.g., 7.91° between pyrrole and phenyl rings in analogs) .
  • Intermolecular Interactions : π-π stacking (centroid distances ~3.8 Å) and C–H···O hydrogen bonds stabilize the lattice .
    Note : R-factors (<0.05) and data-to-parameter ratios (>15:1) validate data quality .

Advanced: What strategies optimize regioselective halogenation at the 3- or 7-positions of the pyrrolo-pyridine core?

Methodological Answer:
Regioselectivity is controlled by:

  • Directing Groups : Electron-donating substituents (e.g., methyl) activate specific positions. For example, methylation at N1 directs chlorination to C7 due to steric and electronic effects .
  • Reagent Choice : Selectfluor® favors electrophilic substitution at electron-rich sites, while N-bromosuccinimide (NBS) targets π-deficient regions .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during nitration or halogenation .

Q. Table 2: Halogenation Outcomes in Analogs

SubstrateReagentPositionYield (%)Reference
1-Methyl derivativeSelectfluor®C729
Unsubstituted coreNBSC345

Advanced: How can crystallographic data predict solid-state behavior relevant to drug formulation?

Methodological Answer:
SC-XRD data reveal:

  • Packing Efficiency : π-π interactions (3.8 Å spacing) and hydrogen-bond networks influence solubility and stability .
  • Polymorphism Risk : Low symmetry (e.g., orthorhombic systems) reduces the likelihood of multiple crystal forms .
  • Hydration Propensity : Intermolecular voids (>20% solvent-accessible volume) indicate susceptibility to hydrate formation .

Q. Key Metrics :

  • R-factor : <0.05 indicates high precision .
  • Torsion Angles : Deviations >10° suggest conformational flexibility, impacting bioavailability .

Advanced: What computational methods validate the electronic effects of substituents on reactivity?

Methodological Answer:

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, chloro substituents lower LUMO energy, enhancing electrophilicity at C3 .
  • QSPR Models : Correlate substituent electronegativity with reaction rates (e.g., Hammett σ values predict nitration efficiency) .
  • Molecular Dynamics : Simulate solvation effects to optimize reaction solvents (e.g., THF vs. DMF) .

Basic: How is NMR spectroscopy used to confirm substitution patterns in derivatives?

Methodological Answer:

  • ¹H NMR : Coupling constants (e.g., J = 4.7 Hz for H-5/H-6 in pyrrolo-pyridines) confirm ring connectivity .
  • ¹³C NMR : Deshielded carbons (δ >150 ppm) indicate electron-withdrawing groups (e.g., Cl at C7) .
  • 2D Techniques : COSY and HMBC correlate protons and carbons to resolve regiochemistry ambiguities .

Advanced: What strategies resolve contradictions in SAR studies for pyrrolo-pyridine analogs?

Methodological Answer:

  • Meta-Analysis : Compare bioactivity data across analogs with systematic substituent variations (e.g., Cl vs. Br at C7) .
  • Crystallographic Overlays : Superimpose active/inactive analogs to identify critical pharmacophore elements .
  • Kinetic Profiling : Measure binding kinetics (e.g., SPR) to distinguish steric vs. electronic effects .

Basic: What safety precautions are critical during large-scale synthesis?

Methodological Answer:

  • Chlorination Hazards : Use closed systems to contain Cl₂ or Selectfluor® emissions .
  • Solvent Handling : THF and NaH require inert atmospheres (N₂/Ar) to prevent fires .
  • Waste Management : Neutralize acidic byproducts (e.g., H₂SO₄ from nitration) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.